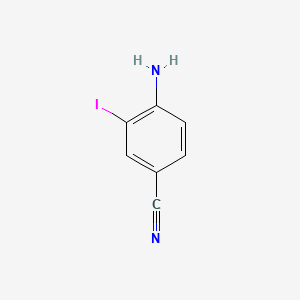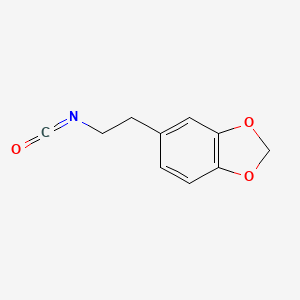
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential as biologically active derivatives that may find use as drugs or insecticides .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives typically involves the reaction of aromatic or heterocyclic carboxylic acids with hydrazine dihydrochloride, followed by cyclization using phosphorus-containing reagents. A convenient method for the preparation of these derivatives has been developed, which starts from commercially available carboxylic acids, proceeds through the formation of carboxylic acid hydrazides, acylation, and then cyclization under the action of phosphorus trichloroxide (V). This method yields high-purity products without the need for purifying intermediate compounds .
Molecular Structure Analysis
The molecular structures of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives have been confirmed by analytical and spectral data, including 1H NMR, FT-IR, and MS. These compounds exhibit strong purple fluorescence in DMF solution, with emissive maximum wavelengths ranging from 334 nm to 362 nm, indicating their potential as purple luminescent materials .
Chemical Reactions Analysis
The chloromethyl group in 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives is reactive and can undergo further chemical modifications. For instance, the chloromethyl group can react with N- and S-nucleophilic reagents, leading to a variety of substitutions. Additionally, the 1,3,4-oxadiazole ring itself can be transformed through various chemical reactions . The chlorination of related oxadiazole compounds has been studied, showing that photoinitiation allows for selective reaction at different positions on the oxadiazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives include their strong purple fluorescence and UV-Vis absorption in the range of 260-279 nm. These properties suggest their utility in materials science, particularly as luminescent materials. The reactivity of the chloromethyl group also makes these compounds versatile intermediates for further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Fungicidal Activities
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole derivatives demonstrate significant fungicidal activities. For instance, compounds synthesized from 2-chloromethyl-5H/methyl benzimidazoles showed better fungicidal properties than some commercially used fungicides (Mishra et al., 1993).
Insecticidal and Herbicidal Uses
These compounds are also used as precursors for insecticidal and herbicidal agents. A method for producing 1,3,4-oxadiazole derivatives with potential as insecticidal O,O-dialkyl-S-[(5-subst.-1,3,4-oxidiazol-2(3H)-one-3-yl)-methyl]-thiophosphates and dithiophosphates has been developed (Rufenacht, 1972).
Synthesis of Luminescent Materials
The synthesis of 2-chloromethyl-5-aryl-1,3,4-oxadiazole compounds has been achieved, and their fluorescent spectroscopy reveals strong purple fluorescence in solutions, making them suitable for use as luminescent materials (Tong, 2011).
Antibacterial Properties
Several synthesized 1,3,4-oxadiazole derivatives, including those with a 2-(chloromethyl)-5-methyl moiety, have displayed potential antibacterial activity. These include compounds like 1,4-bis[(1,3,4-oxadiazol-2-yl)methyl]piperazine derivatives (Zhang Huibin, 2004).
Corrosion Inhibition
In the field of materials science, 1,3,4-oxadiazole derivatives have been applied as agents for controlling metal corrosion. Their efficacy in inhibiting mild steel dissolution in corrosive environments has been demonstrated (Kalia et al., 2020).
Mesomorphic Behaviour and Photo-luminescent Properties
1,3,4-Oxadiazole derivatives have been studied for their mesomorphic behavior and photo-luminescent properties. Compounds like cholesteryl and methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoates exhibit wide mesomorphic temperature ranges and strong fluorescence emissions, indicating potential applications in optoelectronic devices (Han et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLQSWULHSLSOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396960 | |
| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole | |
CAS RN |
3914-42-9 | |
| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



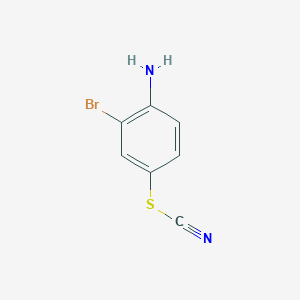
![5-bromo-1H-indole-3-carbaldehyde N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B1275620.png)
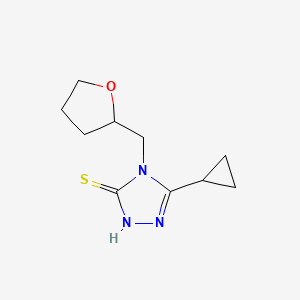

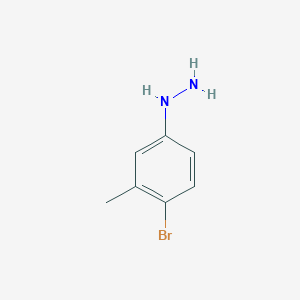


![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)

